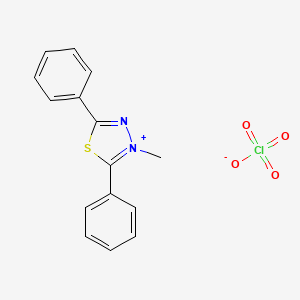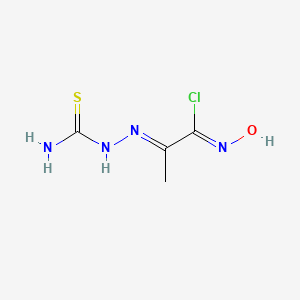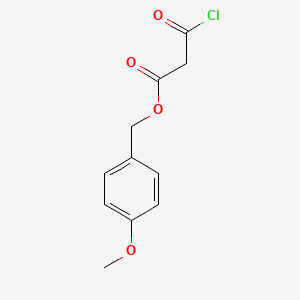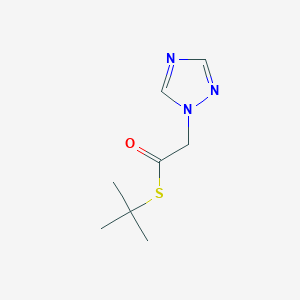![molecular formula C25H36NP B14371083 1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine CAS No. 91508-77-9](/img/structure/B14371083.png)
1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a phenyl group and a phosphanyl group attached to a methanimine backbone, with the phosphanyl group further substituted with a 2,4,6-tri-tert-butylphenyl moiety. This structure imparts significant steric hindrance, making the compound an interesting subject for studies in organic and inorganic chemistry.
Preparation Methods
The synthesis of 1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine typically involves the reaction of a phosphine with an imine precursor. One common method includes the use of 2,4,6-tri-tert-butylphenylphosphine and a phenylmethanimine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and phosphanyl groups can participate in substitution reactions, often facilitated by the steric hindrance provided by the tert-butyl groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine exerts its effects is primarily through its ability to act as a ligand, forming complexes with various metal ions. The steric hindrance provided by the tert-butyl groups influences the coordination environment, affecting the reactivity and stability of the resulting complexes. This makes the compound valuable in catalysis and materials science.
Comparison with Similar Compounds
Similar compounds include:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Widely used as an industrial antioxidant.
2,4-Di-tert-butylphenol: Another antioxidant with applications in various industries
Properties
CAS No. |
91508-77-9 |
|---|---|
Molecular Formula |
C25H36NP |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
phenyl-(2,4,6-tritert-butylphenyl)phosphanylmethanimine |
InChI |
InChI=1S/C25H36NP/c1-23(2,3)18-15-19(24(4,5)6)21(20(16-18)25(7,8)9)27-22(26)17-13-11-10-12-14-17/h10-16,26-27H,1-9H3 |
InChI Key |
DHDYROPUHRAOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC(=N)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
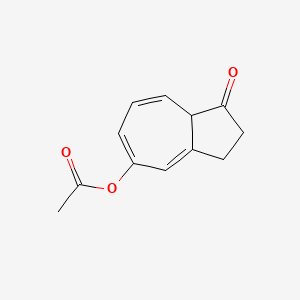
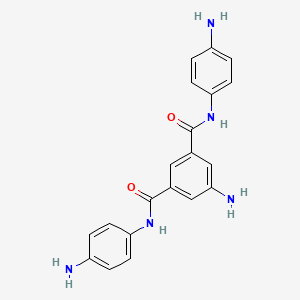
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
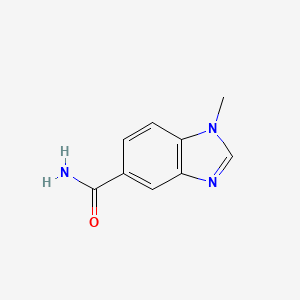
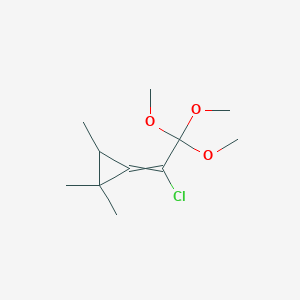
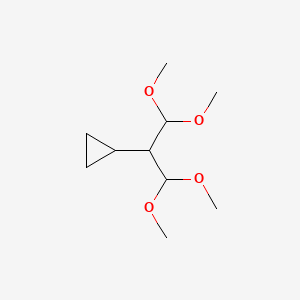
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
